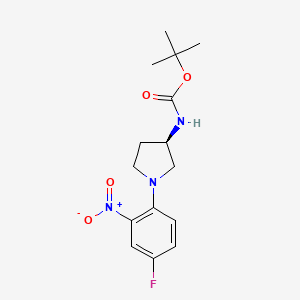

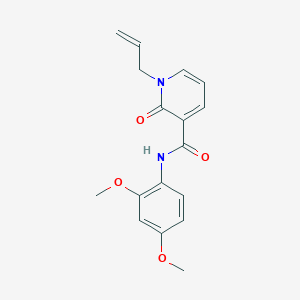

![molecular formula C14H10ClN3O2S B2716850 N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-51-5](/img/structure/B2716850.png)

N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . One such method involves the solution-phase parallel synthesis and high throughput evaluation . Another method involves the synthesis via 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

The molecular structure of pyrimidines contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of the compound “this compound” would be similar to other pyrimidine derivatives, with additional functional groups attached.Chemical Reactions Analysis

The chemical reactions of pyrimidines can vary depending on the functional groups attached to the pyrimidine ring. The structure–activity relationships (SARs) of numerous pyrimidines have been discussed in detail . The SAR revealed that most of the activity was due to the substitution of mono or di chlorine at the R1 position of the phenyl ring .Wissenschaftliche Forschungsanwendungen

Optical Sensors and Biological Significance

Pyrimidine derivatives, including N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, play a crucial role in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, making them ideal for use as sensing probes. Beyond their application in sensing technologies, these compounds exhibit a broad range of biological and medicinal applications, including their use in drug discovery and development due to their significant biological activities (Jindal & Kaur, 2021).

Optoelectronic Materials

The incorporation of pyrimidine structures, such as this compound, into π-extended conjugated systems has proven valuable for the creation of novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing the versatility and importance of pyrimidine derivatives in the development of advanced materials for optoelectronics (Lipunova et al., 2018).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry and drug discovery, compounds like this compound serve as key intermediates and building blocks for the synthesis of compounds with a wide array of medicinal properties. These properties include anticancer, anti-inflammatory, and central nervous system (CNS) activities, highlighting the compound's potential as a versatile precursor in the synthesis of pharmacologically active agents. The structure-activity relationship (SAR) studies of such compounds are of particular interest to medicinal chemists, aiming to develop novel therapeutics for various diseases (Cherukupalli et al., 2017).

Wirkmechanismus

Target of Action

N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of thiazolopyrimidine, a class of compounds known for their broad spectrum of pharmacological activity Thiazolopyrimidines are generally known to interact with various biological targets due to their structural similarity to purine, a key component of dna and rna .

Mode of Action

The mode of action of N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with these biological targets. The compound’s thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing its interaction with the target

Biochemical Pathways

Thiazolopyrimidines are known to disrupt the genetic pathways of cancer cells , suggesting that N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may have a similar effect.

Pharmacokinetics

It is suggested that a moderate level of lipophilicity is advantageous for the inhibition activity of thiazolopyrimidine derivatives , which may impact the bioavailability of N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide.

Result of Action

N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, as a derivative of thiazolopyrimidine, is known to exhibit high antitumor, antibacterial, and anti-inflammatory activities

Action Environment

The synthesis of thiazolopyrimidines is known to be influenced by various conditions, such as temperature and the presence of ultrasonic irradiation , which may indirectly affect the compound’s action.

Zukünftige Richtungen

Pyrimidines have shown a range of pharmacological effects, and there is ongoing research into their potential applications . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . The detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2S/c1-8-7-18-13(20)11(6-16-14(18)21-8)12(19)17-10-4-2-3-9(15)5-10/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZRDXWSAMBQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716776.png)

![N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2716777.png)

![2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2716780.png)

![[4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2716781.png)

![2-(2-Chloro-6-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2716782.png)

![1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2716783.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2716784.png)

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2716790.png)